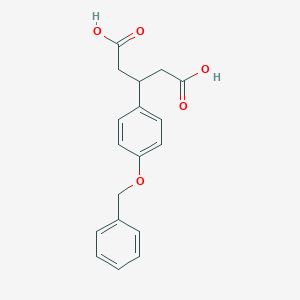

3-(4-Benzyloxyphenyl)pentanedioic acid

Description

Properties

IUPAC Name |

3-(4-phenylmethoxyphenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c19-17(20)10-15(11-18(21)22)14-6-8-16(9-7-14)23-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAFBVUBUNMNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650630 | |

| Record name | 3-[4-(Benzyloxy)phenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165119-29-9 | |

| Record name | 3-[4-(Benzyloxy)phenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Benzyloxyphenyl)pentanedioic Acid

CAS Number: 165119-29-9 Molecular Formula: C₁₈H₁₈O₅ Molecular Weight: 314.33 g/mol [1][2][3]

This technical guide provides a comprehensive overview of 3-(4-Benzyloxyphenyl)pentanedioic acid, a versatile dicarboxylic acid derivative. While specific literature on this compound is limited, this guide synthesizes information from related structures and general chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. We will explore its physicochemical properties, a plausible synthetic route, potential applications in medicinal chemistry, and appropriate analytical techniques for its characterization.

Physicochemical Properties and Structure

3-(4-Benzyloxyphenyl)pentanedioic acid, also known as 3-(4-benzyloxyphenyl)glutaric acid, is a white solid at room temperature. The structure features a central glutaric acid backbone substituted at the 3-position with a 4-benzyloxyphenyl group. This benzyloxy group consists of a benzyl ether attached to a phenyl ring, which imparts a degree of lipophilicity and aromatic character to the otherwise aliphatic dicarboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C₁₈H₁₈O₅ | [1][2][3] |

| Molecular Weight | 314.33 g/mol | [1][2][3] |

| Appearance | White solid | Inferred from similar compounds like 3-(4-chlorophenyl)pentanedioic acid[4] |

| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from general properties of dicarboxylic acids. |

| Storage | Store in a cool, dry place away from light. | General laboratory practice for stable chemical compounds. |

Synthesis and Mechanism

While a specific, dedicated synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid is not extensively reported in the literature, a highly plausible and efficient route can be designed based on established methods for the synthesis of 3-substituted glutaric acids. The most common approach involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation.[5]

Proposed Synthetic Pathway

The proposed synthesis starts from 4-benzyloxybenzaldehyde and a malonic ester, such as diethyl malonate.

Caption: Proposed synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid.

Step-by-Step Experimental Protocol

Step 1: Knoevenagel Condensation to form Diethyl 2-(4-benzyloxybenzylidene)malonate (Intermediate A)

-

To a solution of 4-benzyloxybenzaldehyde (1 equivalent) in a suitable solvent such as toluene or ethanol, add diethyl malonate (1.1 equivalents).

-

Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

-

Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

After cooling, the reaction mixture is washed with dilute acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography.

Causality: The Knoevenagel condensation is a classic method for forming a carbon-carbon double bond by reacting an aldehyde or ketone with an active methylene compound, in this case, diethyl malonate. The basic catalyst facilitates the deprotonation of the malonate, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the benzylidene malonate intermediate.

Step 2: Michael Addition to form Tetraethyl 2-(4-benzyloxybenzyl)propane-1,1,3,3-tetracarboxylate (Michael Adduct)

-

To a solution of the diethyl 2-(4-benzyloxybenzylidene)malonate (1 equivalent) in a suitable solvent like ethanol, add a second equivalent of diethyl malonate (1.1 equivalents).

-

Add a catalytic amount of a base, such as sodium ethoxide, to facilitate the Michael addition.[6][7][8][9][10]

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

The reaction is quenched with a weak acid, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude Michael adduct.

Causality: The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, the enolate of diethyl malonate acts as the Michael donor, and the benzylidene malonate acts as the Michael acceptor. The reaction is highly efficient for forming carbon-carbon bonds.

Step 3: Hydrolysis and Decarboxylation to yield 3-(4-Benzyloxyphenyl)pentanedioic acid

-

The crude Michael adduct is suspended in a strong acid, such as concentrated hydrochloric acid, or a strong base like potassium hydroxide solution.

-

The mixture is heated at reflux for several hours. This process hydrolyzes the four ester groups to carboxylic acids.

-

The resulting tetracarboxylic acid is unstable and undergoes decarboxylation upon heating, losing two molecules of carbon dioxide to form the desired 3-(4-Benzyloxyphenyl)pentanedioic acid.

-

After cooling, the product may precipitate and can be collected by filtration. If it remains in solution, it can be extracted with an organic solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Causality: Acid or base-catalyzed hydrolysis cleaves the ester bonds. The resulting geminal dicarboxylic acids are thermally unstable and readily decarboxylate to give the more stable monosubstituted carboxylic acid at those positions.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there are no direct reports on the biological activity of 3-(4-Benzyloxyphenyl)pentanedioic acid, its structural motifs suggest several potential applications in drug discovery. The 3-aryl-glutaric acid scaffold is a known pharmacophore in various biologically active molecules.

Intermediate for Biologically Active Molecules

3-Aryl-glutaric acid derivatives are key intermediates in the synthesis of several important pharmaceuticals. For instance, 3-(4-chlorophenyl)glutaric acid is a precursor to Baclofen, a muscle relaxant that acts as a GABA-B receptor agonist.[4] The structural similarity suggests that 3-(4-Benzyloxyphenyl)pentanedioic acid could serve as a versatile starting material for the synthesis of novel analogs of known drugs or new chemical entities.

Potential as a Scaffold for Enzyme Inhibitors

Derivatives of 3-phenylglutaric acid have been shown to be potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids and a target for anti-inflammatory and anti-hypertensive drugs.[11] A study on novel amide derivatives of 3-phenylglutaric acid reported inhibitors with IC₅₀ values in the nanomolar range.[11] The 4-benzyloxyphenyl group of the title compound could be further functionalized to explore interactions with the active site of sEH or other enzymes.

Caption: Potential drug discovery workflow starting from the title compound.

Analytical and Spectroscopic Characterization

Proper characterization of 3-(4-Benzyloxyphenyl)pentanedioic acid is crucial for confirming its identity and purity. Standard analytical techniques can be employed for this purpose.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of dicarboxylic acids.[12][13]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an acidified aqueous phase (e.g., with formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength around 220-254 nm, where the phenyl ring exhibits absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the dicarboxylic acid needs to be derivatized to increase its volatility. Esterification to the corresponding methyl or ethyl esters is a common practice.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxy and phenyl groups, a singlet for the benzylic methylene protons (~5.0 ppm), and multiplets for the aliphatic protons of the pentanedioic acid backbone. The acidic protons of the carboxyl groups will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the carboxylic acids (~170-180 ppm), aromatic carbons, the benzylic carbon (~70 ppm), and the aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[6][14][15][16][17]

-

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid groups.

-

C-O Stretch: Bands in the 1320-1210 cm⁻¹ region can be attributed to the C-O stretching of the carboxylic acid and the ether linkage.

-

Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic rings will also be present.

Mass Spectrometry (MS):

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion: The molecular ion peak ([M]⁺ or [M-H]⁻) should be observable.

-

Fragmentation: Common fragmentation patterns would include the loss of water, carbon dioxide, and cleavage of the benzylic group, which would give a characteristic peak at m/z 91 for the tropylium ion.[2][18] The loss of the entire benzyloxy group is also a likely fragmentation pathway.

Conclusion

3-(4-Benzyloxyphenyl)pentanedioic acid is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While direct studies on this compound are scarce, its structural relationship to known pharmacophores and versatile reactivity make it an attractive starting point for the development of novel bioactive molecules. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to work with this compound and explore its full potential in drug discovery and other areas of chemical science.

References

- Mass Spectrometry: Fragmentation. (n.d.).

-

Tabatabai, S. A., et al. (2021). Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors. Molecular Diversity, 25(1), 45–53. [Link]

-

DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183. [Link]

-

Rashed, M. S., et al. (2007). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. Clinica Chimica Acta, 384(1-2), 69-76. [Link]

-

Gonzalez-Paz, R. J., et al. (2020). FTIR-ATR spectroscopy of dicarboxylic acids. ResearchGate. [Link]

-

Appchem. (n.d.). 3-(4-Benzyloxyphenyl)pentanedioic acid. Retrieved from [Link]

-

SIELC Technologies. (2018). HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. Retrieved from [Link]

-

Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Chemical Society of Nigeria Journal, 6(1), 14-20. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) cubane-1,4-dicarboxylic acid, (b) NO 3 -LDH, and (c) cubane-dc-Mg-Al-LDH. Retrieved from [Link]

-

SciEngine. (2020). Quantitative Analysis of Glutaric Acid, mono-Methyl Glutarate and Dimethyl Glutarate by High Performance Liquid Chromatography. Retrieved from [Link]

-

Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum synthesized dicarboxylate ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. FTIR spectra of: (a) cellulose, (b) citric acid modified... Retrieved from [Link]

-

chemconnections. (n.d.). Information from Mass Spectrometry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(4-acetyloxyphenyl)glutaric anhydride. Retrieved from [Link]

-

Čižmáriková, R., et al. (2020). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. European Pharmaceutical Journal, 67(2), 34-44. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(4-hydroxyphenyl)glutaric acid. Retrieved from [Link]

-

Semantic Scholar. (2016). Article. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Oxo-1,5-pentanedioic acid, diethyl ester dianion. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Michael addition reaction and its examples. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylglutaric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof.

-

Belokon, Y. N., et al. (2001). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. Journal of the American Chemical Society, 123(33), 7929-7930. [Link]

-

PubChem. (n.d.). 3,3-Dimethylpentanedioate;hydron. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Khan, M. F., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1269–1284. [Link]

-

Anbu Chem. (n.d.). Cas 4165-96-2 | 3-Phenylglutaric acid. Retrieved from [Link]

-

Jyothi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1265-1288. [Link]

-

Rahman, M. M., et al. (2023). Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. Molecules, 28(15), 5857. [Link]

-

Wang, L., et al. (2024). Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Frontiers in Pharmacology, 15, 1420786. [Link]

-

NIST WebBook. (n.d.). Pentanedioic acid, 3,3-dimethyl-, dimethyl ester. Retrieved from [Link]

-

Torres, E., et al. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 26(16), 4991. [Link]

Sources

- 1. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tutorchase.com [tutorchase.com]

- 3. Glutaric anhydride | SIELC Technologies [sielc.com]

- 4. innospk.com [innospk.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. familiasga.com [familiasga.com]

- 13. Quantitative Analysis of Glutaric Acid, mono-Methyl Glutarate and Dimethyl Glutarate by High Performance Liquid Chromatography-SciEngine [sciengine.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

The Benzyloxyphenyl Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide on the Biological Activities of Benzyloxyphenyl-Containing Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The benzyloxyphenyl moiety is a prominent structural motif in a diverse array of biologically active molecules. Its unique combination of lipophilicity, steric bulk, and conformational flexibility allows for intricate interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the significant biological activities associated with benzyloxyphenyl-containing compounds, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for the evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of this versatile chemical scaffold.

Introduction: The Versatility of the Benzyloxyphenyl Scaffold

The benzyloxyphenyl scaffold, characterized by a phenyl ring connected to a benzyl group via an ether linkage, serves as a cornerstone in medicinal chemistry. The strategic placement of this group can profoundly influence the physicochemical properties of a molecule, enhancing its membrane permeability, metabolic stability, and binding affinity to target proteins. The phenyl and benzyl rings can be readily substituted with a variety of functional groups, allowing for fine-tuning of the molecule's electronic and steric properties to optimize its biological activity. This inherent modularity has made the benzyloxyphenyl group a "privileged scaffold" in the design of novel therapeutic agents.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzyloxyphenyl derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms to combat tumor growth and proliferation.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell growth, differentiation, and survival.[1][2] Its aberrant activation is a hallmark of many human cancers. Benzyloxyphenyl-methylaminophenol derivatives have been identified as potent inhibitors of this pathway.[1][2]

-

Mechanism of Action: These compounds are thought to bind to the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.[1][2]

Signaling Pathway: STAT3 Inhibition by Benzyloxyphenyl Compounds

Caption: Inhibition of the STAT3 signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

Several benzyloxyphenyl derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[3][4]

-

Mechanism of Action: Benzyloxyphenyl pyrimidine-5-carbonitrile derivatives, for instance, have been demonstrated to upregulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2.[3] This leads to the activation of caspases 3, 8, and 9, key executioners of apoptosis.[3] Furthermore, some benzyloxybenzaldehyde derivatives can arrest the cell cycle at the G2/M phase.[4]

Inhibition of Other Key Cancer Targets

The anticancer activity of benzyloxyphenyl compounds extends to other important targets:

-

CARM1 Inhibition: (2-(Benzyloxy)phenyl)methanamine derivatives are potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), an enzyme overexpressed in several cancers, including melanoma.[5]

-

Androgen Receptor Antagonism: N-(4-(Benzyloxy)-phenyl)-sulfonamide and 1-benzyloxy-5-phenyltetrazole derivatives act as antagonists of the androgen receptor, a key driver of prostate cancer.[6][7]

Quantitative Anticancer Activity Data

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzyloxyphenyl-methylaminophenol | MDA-MB-468 | 9.61 | [2] |

| Benzyloxyphenyl pyrimidine-5-carbonitrile | HepG2 | Varies | [3] |

| Benzyloxybenzaldehyde | HL-60 | 1-10 | [4] |

| (2-(Benzyloxy)phenyl)methanamine (17e) | CARM1 (enzymatic) | 0.002 | [5] |

| 1-Benzyloxy-5-phenyltetrazole | 22Rv1 (prostate) | <0.05 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of benzyloxyphenyl compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the benzyloxyphenyl compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial Pathogens

The benzyloxyphenyl scaffold is also a key feature in the development of novel antimicrobial agents, particularly against drug-resistant bacteria.

Mechanism of Action

The precise mechanisms of antimicrobial action can vary depending on the overall structure of the molecule. However, it is generally believed that the lipophilic nature of the benzyloxyphenyl group facilitates the compound's interaction with and disruption of bacterial cell membranes.

Activity Against Gram-Positive and Gram-Negative Bacteria

Benzyl guanidine and aminoguanidine hydrazone derivatives containing a benzyloxy moiety have demonstrated potent activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[8][9] Some of these compounds have also shown promising results against methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Quantitative Antimicrobial Activity Data

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzyl guanidine derivative (9m) | S. aureus | 0.5 | [8][9] |

| Benzyl guanidine derivative (9m) | E. coli | 1 | [8][9] |

| Aminoguanidine hydrazone (10d) | S. aureus | 1 | [8][9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzyloxyphenyl compounds.

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

Caption: Workflow for MIC determination.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Benzyloxyphenyl compounds have shown potential in mitigating these pathological processes.

Anti-inflammatory Activity

-

Mechanism of Action: The anti-inflammatory effects of some benzyloxyphenyl derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[10] Other derivatives may exert their effects through the inhibition of the MAPK-NF-κB/iNOS signaling pathway.[11]

Antioxidant Activity

-

Mechanism of Action: The benzyloxyphenyl scaffold can contribute to a molecule's antioxidant properties by acting as a free radical scavenger.[12][13] The phenolic hydroxyl group, if present, can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS). 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have shown excellent antioxidant activity, measured by the oxygen radical absorbance capacity (ORAC) assay.[14]

Quantitative Anti-inflammatory and Antioxidant Data

| Compound Class | Activity | Measurement | Result | Reference |

| N-(2-benzoylphenyl)alanine derivatives | Anti-inflammatory | Carrageenan-induced pleural effusion | Active | [10] |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (3h) | Antioxidant | ORAC | 2.27 Trolox equivalents | [14] |

| N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Antioxidant | DPPH radical scavenging | Up to 96% inhibition | [15] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.

Other Notable Biological Activities

The versatility of the benzyloxyphenyl scaffold extends beyond the activities detailed above.

-

Anticonvulsant Activity: The (3-fluoro)benzyloxyphenyl pharmacophore has been identified as a structural unit that promotes the slow inactivation of voltage-gated sodium channels, a mechanism relevant to anticonvulsant activity.

-

MAO-B Inhibition: 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting their potential for the treatment of Parkinson's disease.[14]

Conclusion and Future Perspectives

The benzyloxyphenyl scaffold is a remarkably versatile and privileged motif in drug discovery. Its presence in a wide range of biologically active compounds underscores its importance in medicinal chemistry. The diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, highlight the vast potential of this structural unit. Future research in this area will likely focus on the synthesis of novel benzyloxyphenyl derivatives with enhanced potency and selectivity for their respective biological targets. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of new and improved therapeutic agents for a variety of diseases.

References

-

Gao, D., Xiao, Q., Zhang, M., & Li, Y. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558. [Link]

-

AL-Mahmoudy, A., Hassan, A., Ibrahim, T., Youssif, B. G. M., Taher, E., Tantawy, M., Abdel-Aal, E., & Osman, N. (2022). Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 978-990. [Link]

-

Wang, Y., Wilson, S. M., Brittain, J. M., Ripsch, M. S., Salomé, C., Park, K. D., White, F. A., Khanna, R., & Kohn, H. (2012). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience, 3(6), 449-461. [Link]

-

Pund, A. T., Deshmukh, R. S., & Jadhav, W. N. (2022). Synthesis and Biological Evaluation of Novel Asymmetric (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3-yl) Propan-1-One and Computational Validation by Molecular Docking and QSTR Studies. Polycyclic Aromatic Compounds, 42(5), 2269-2287. [Link]

-

Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1345. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Journal of Medicinal Chemistry. [Link]

-

Pawar, S. S., Pund, A. T., & Jadhav, W. N. (2021). Efficient synthesis and antibacterial activity of N-( o -benzyloxy/hydroxyphenyl) benzohydroxamic acids. ResearchGate. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2014). Synthesis and anticancer evaluation of benzyloxyurea derivatives. Medicinal Chemistry Research, 23(11), 4878-4886. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]

-

Hentemann, M. F., Geng, L., Wang, Y., et al. (2022). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. European Journal of Medicinal Chemistry, 246, 114982. [Link]

-

Gao, D., Xiao, Q., Zhang, M., & Li, Y. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]

-

Walsh, D. A., Sleevi, M. C., & Sancilio, L. F. (1984). Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives. Journal of Medicinal Chemistry, 27(10), 1317-1321. [Link]

-

Wang, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2417-2433. [Link]

-

Hudlicky, T., et al. (2014). Synthesis and biological evaluation of 10-benzyloxy-Narciclasine. Tetrahedron, 70(42), 7845-7851. [Link]

-

Wang, Y., et al. (2021). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1345. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. Molecules, 28(4), 1605. [Link]

-

Tsolaki, E., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2095. [Link]

-

Ghorab, M. M., et al. (2020). Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. Journal of Chemical Research, 44(3-4), 180-189. [Link]

-

Kohn, H., et al. (2012). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ResearchGate. [Link]

-

Le, T. M., et al. (2021). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Molecules, 26(20), 6245. [Link]

-

Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(7), e17822. [Link]

-

Wang, Y., et al. (2021). 4‐Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti‐inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK‐NF‐κB/iNOS pathway. Archiv der Pharmazie, 354(9), 2100099. [Link]

-

Wang, W., et al. (2021). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology, 105(14-15), 5655-5671. [Link]

-

Papakyriakou, A., et al. (2024). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules, 29(5), 1013. [Link]

-

Adejayan, O. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Marković, Z., et al. (2021). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. International Journal of Molecular Sciences, 22(11), 5971. [Link]

-

Khan, I., et al. (2016). Anti-Inflammatory Trends of New Benzimidazole Derivatives. Future Medicinal Chemistry, 8(16), 1927-1939. [Link]

-

Pontiki, E., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908. [Link]

-

Assefa, S. T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Analytical and Pharmaceutical Research, 12(3), 127-132. [Link]

-

Sharma, P., & Kumar, V. (2018). Pharmacological and Biological Activities of Benzazepines: An Overview. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. jscholaronline.org [jscholaronline.org]

- 14. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Pentanedioic Acid Derivatives as Therapeutic Agents

Foreword: The Emergence of Metabolic Intermediates in Drug Discovery

The traditional paradigm of drug discovery has often focused on exogenous molecules as inhibitors or modulators of biological processes. However, a paradigm shift is underway, with a growing appreciation for the therapeutic potential of endogenous metabolites and their derivatives. Pentanedioic acid, also known as glutaric acid, is a simple, five-carbon dicarboxylic acid that serves as a central node in amino acid metabolism.[1] While essential for normal physiology, its derivatives have been implicated in the pathophysiology of both rare genetic disorders and common diseases like cancer. This guide provides a comprehensive overview of the burgeoning field of pentanedioic acid derivatives as a source of novel therapeutic targets and drug candidates, aimed at researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore validated and potential therapeutic targets, and provide practical, field-proven insights into the experimental workflows required to advance these promising molecules from the laboratory to the clinic.

The Dual Facets of Pentanedioic Acid: From Metabolic Hub to Pathological Effector

Pentanedioic acid is a key intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] Its proper metabolism is critical for cellular homeostasis. However, the accumulation of glutaric acid and its derivatives, such as 3-hydroxyglutaric acid and the oncometabolite 2-hydroxyglutarate (2-HG), is now understood to be a potent driver of cellular dysfunction.[2][3][4] This duality makes the pathways governing the synthesis, degradation, and biological effects of these molecules a rich area for therapeutic intervention.

Two primary disease areas have illuminated the therapeutic potential of targeting pathways related to pentanedioic acid:

-

Inborn Errors of Metabolism: Glutaric Aciduria Type I (GA-I) is a rare genetic disorder caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[2][5] This deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, resulting in severe neurological damage, particularly to the striatum.[2][6] Therapeutic strategies for GA-I are focused on reducing the production of these toxic metabolites and exploring ways to enhance the function of the deficient GCDH enzyme.[5][7]

-

Oncology: The discovery of "oncometabolites" has revolutionized our understanding of cancer metabolism.[3][8][9] A key oncometabolite is 2-hydroxyglutarate (2-HG), a derivative of glutaric acid, which accumulates to high levels in certain cancers due to mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes.[4][10] 2-HG acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread epigenetic dysregulation and promoting oncogenesis.[3][4]

This guide will explore the therapeutic targets that arise from these two distinct but mechanistically related fields.

Therapeutic Targets in Oncology: Exploiting the Oncometabolite Effect

The discovery of 2-HG as an oncometabolite has led to the successful development of targeted cancer therapies.[3][10] The core principle behind these therapies is the specific inhibition of the enzymes responsible for 2-HG production or the mitigation of its downstream effects.

Direct Inhibition of Mutant Isocitrate Dehydrogenase (IDH) Enzymes

The most direct therapeutic strategy is to target the source of 2-HG production. Mutations in IDH1 and IDH2 confer a new function on these enzymes, enabling them to convert α-ketoglutarate to 2-HG.[4] Small molecule inhibitors have been developed to specifically target these mutant enzymes, leading to a reduction in 2-HG levels and therapeutic benefit in patients with IDH-mutant cancers, such as acute myeloid leukemia (AML) and glioma.[10]

Targeting α-Ketoglutarate-Dependent Dioxygenases

2-HG exerts its oncogenic effects by competitively inhibiting a large family of α-KG-dependent dioxygenases.[3] These enzymes are involved in a wide range of cellular processes, including:

-

Epigenetic Regulation: Histone and DNA demethylases (e.g., TET family of DNA hydroxylases) are key targets of 2-HG. Their inhibition leads to a hypermethylated state, altering gene expression and promoting a block in cellular differentiation.

-

DNA Repair: Certain enzymes involved in DNA repair are also α-KG-dependent, and their inhibition by 2-HG can lead to a disrupted DNA damage response.[8]

-

Hypoxia Signaling: Prolyl hydroxylases, which are responsible for the degradation of hypoxia-inducible factor 1α (HIF-1α), are also inhibited by 2-HG.

This creates a therapeutic vulnerability. For instance, cells with high levels of 2-HG may be more susceptible to agents that target DNA repair or epigenetic pathways.

Exploiting the Tumor Microenvironment

Oncometabolites are not confined to the cancer cells themselves but can also be released into the tumor microenvironment, where they can influence angiogenesis and immune cell function.[8][9] This suggests that pentanedioic acid derivatives could be developed to modulate the immune response or inhibit the formation of new blood vessels in the tumor microenvironment.

Anti-Metastatic Potential

Beyond the well-established role of 2-HG, other derivatives of pentanedioic acid have shown promise in cancer therapy. For example, 2-phthalimidino-glutaric acid analogues have been identified as potent inhibitors of tumor metastasis.[11] While the exact mechanism is still under investigation, these findings suggest that the glutaric acid scaffold can be used to target pathways involved in cell migration and invasion.

Below is a diagram illustrating the central role of mutant IDH and 2-HG in cancer, highlighting the key therapeutic targets.

Caption: Figure 1: Key Therapeutic Targets in the 2-HG Pathway.

Therapeutic Targets in Glutaric Aciduria Type I: A Focus on Neuroprotection and Enzyme Function

In contrast to oncology, where the goal is to inhibit the production of a toxic metabolite, the primary aim in GA-I is to reduce the accumulation of glutaric acid and 3-hydroxyglutaric acid and to protect the brain from their damaging effects.[2][6]

Pharmacological Chaperones for Glutaryl-CoA Dehydrogenase (GCDH)

Many cases of GA-I are caused by mutations that lead to misfolding and premature degradation of the GCDH protein. Pharmacological chaperones are small molecules that can bind to these mutant proteins, stabilize their conformation, and restore some level of enzymatic activity. Drug discovery platforms like SEE-Tx are being used to identify such allosteric regulators of GCDH, offering a potential therapeutic strategy to address the root cause of the disease.[7][12]

Modulation of Lysine and Tryptophan Catabolism

Since lysine and tryptophan are the precursors to glutaric acid, modulating their breakdown is a key therapeutic strategy.[2] Current treatments for GA-I include a low-lysine diet and carnitine supplementation to help clear glutaryl-CoA.[5][13] Future therapeutic targets could include enzymes upstream of GCDH in these catabolic pathways, with the aim of reducing the flux of metabolites towards glutaric acid production.

Neuroprotective Strategies

The accumulation of glutaric acid and its derivatives is excitotoxic, particularly to the medium spiny neurons of the striatum.[6] The exact mechanisms of this neurotoxicity are still being elucidated but are thought to involve the inhibition of the Krebs cycle and disruption of cellular energy metabolism.[6] Therefore, potential therapeutic targets include:

-

NMDA receptor antagonists: To block excitotoxicity.

-

Antioxidants: To combat oxidative stress.

-

Mitochondrial function enhancers: To overcome the energy deficit caused by Krebs cycle inhibition.

The following diagram outlines the pathophysiology of GA-I and highlights potential points of therapeutic intervention.

Caption: Figure 2: Pathophysiology of GA-I and Therapeutic Targets.

Other Therapeutic Avenues

While oncology and metabolic disorders are the most prominent areas of research, the therapeutic potential of pentanedioic acid derivatives is not limited to these fields.

-

Antimicrobial and Antiviral Agents: Glutaric acid has been shown to possess in vitro virucidal activity against a number of viruses, including rhinovirus and herpes virus.[14] It has also demonstrated anti-infectious properties against bacteria and fungi. The specific molecular targets in these pathogens are an area of active investigation.

-

Drug Formulation and Delivery: The physicochemical properties of glutaric acid make it a useful excipient in drug formulation. It can be used to form cocrystals with active pharmaceutical ingredients (APIs) that have poor solubility.[15][16] This approach has been shown to significantly increase the dissolution rate and oral bioavailability of certain drugs.[15][16]

Experimental Workflows for Target Validation and Drug Discovery

Advancing pentanedioic acid derivatives from concept to clinical reality requires a robust set of experimental workflows. This section provides an overview of key methodologies for target validation and compound screening.

Target Identification and Validation

The first step is to confirm that the putative target is indeed modulated by the pentanedioic acid derivative and that this modulation has a functional consequence.

Workflow for Validating a Protein Target:

Sources

- 1. Glutaric Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 2. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. JCI - Oncometabolites: linking altered metabolism with cancer [jci.org]

- 5. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of age-dependent susceptibility and novel treatment strategy in glutaric acidemia type I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of the Novel Site-Directed Enzyme Enhancement Therapy (SEE-Tx) Drug Discovery Platform to Identify Pharmacological Chaperones for Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oncometabolites—A Link between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bioengineer.org [bioengineer.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. 1,5-Pentanedioic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. researchgate.net [researchgate.net]

- 16. Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(4-Benzyloxyphenyl)pentanedioic Acid: A Versatile Scaffold for Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the identification and development of novel molecular scaffolds are paramount to accessing new chemical space and addressing complex biological targets. This guide introduces 3-(4-Benzyloxyphenyl)pentanedioic acid, a unique and versatile scaffold, poised for significant application in drug discovery programs. Its structure, featuring a 3-aryl glutaric acid core, offers a privileged framework with multiple points for chemical diversification. We will provide an in-depth analysis of its physicochemical properties, a detailed and validated synthesis protocol, and explore its potential applications, particularly in the development of targeted therapies. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.

Introduction: The Strategic Value of the 3-Aryl Glutaric Acid Framework

The glutaric acid moiety is a well-established pharmacophore, capable of mimicking substrates for a variety of enzymes and receptors due to its dicarboxylic acid feature. When substituted at the 3-position with an aryl group, as in the case of 3-(4-Benzyloxyphenyl)pentanedioic acid, the scaffold gains a rigid, three-dimensional architecture. This conformationally constrained backbone is ideal for presenting appended functionalities in precise vectors, enhancing selectivity and potency towards biological targets.

The subject of this guide, 3-(4-Benzyloxyphenyl)pentanedioic acid, combines this potent 3-aryl glutaric acid core with a benzyloxy-protected phenol. This design element is strategically significant for several reasons:

-

Multiple Diversification Points: The two carboxylic acid groups and the aromatic ring provide three distinct handles for chemical modification, allowing for the rapid generation of diverse compound libraries.

-

Protected Phenol Functionality: The benzyl ether serves as a stable protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydrogen-bond donor/acceptor, a common feature in many pharmacophores.

-

Structural Mimicry: The core structure can be seen as an analogue of glutamate or other endogenous dicarboxylic acids, suggesting potential applications in targeting metabolic enzymes or neurotransmitter receptors.

This guide will systematically detail the synthesis and potential utility of this scaffold, providing a roadmap for its integration into drug discovery workflows.

Physicochemical & Structural Properties

Understanding the fundamental properties of a scaffold is critical for its effective application in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 165119-29-9 | [1][2][3] |

| Molecular Formula | C₁₈H₁₈O₅ | [1][2][3] |

| Molecular Weight | 314.33 g/mol | [1][2][3] |

| SMILES | OC(=O)CC(CC(O)=O)c1ccc(OCc2ccccc2)cc1 | [1][2] |

| MDL Number | MFCD09991594 | [2][3] |

These properties establish 3-(4-Benzyloxyphenyl)pentanedioic acid as a drug-like molecule within the typical molecular weight range for small molecule inhibitors. The presence of two carboxylic acids suggests it will have a distinct pKa profile and solubility characteristics that can be modulated through derivatization.

Synthesis Protocol: A Validated Pathway

A reliable and scalable synthesis is essential for the utility of any chemical scaffold. The following protocol describes a robust method for the preparation of 3-(4-Benzyloxyphenyl)pentanedioic acid, adapted from established literature procedures for analogous 3-aryl glutaric acids.[4][5] The synthesis proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis/decarboxylation.

Diagram of Synthesis Pathway

Caption: Reaction scheme for the synthesis of the target scaffold.

Experimental Procedure

Materials & Reagents:

-

4-Benzyloxybenzaldehyde

-

Diethyl malonate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

-

Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of the Tetraethyl Ester Intermediate [4]

-

Rationale: This step utilizes a Lewis acid-catalyzed tandem Knoevenagel condensation and Michael addition. Using diethyl malonate in excess drives the reaction towards the desired dimalonate adduct. Aluminum chloride is an effective and inexpensive catalyst for this transformation.

-

To a stirred mixture of 4-benzyloxybenzaldehyde (1 equivalent) and diethyl malonate (2.2 equivalents), slowly add anhydrous AlCl₃ (0.1 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into a beaker containing ice-water and a small amount of concentrated HCl (e.g., 25:5 v/v).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Excess diethyl malonate can be removed by vacuum distillation to yield the crude tetraethyl intermediate, which can be used in the next step without further purification.

Step 2: Hydrolysis and Decarboxylation to Yield 3-(4-Benzyloxyphenyl)pentanedioic acid [4][6]

-

Rationale: Concentrated HCl serves as both the acid catalyst for the hydrolysis of the four ester groups and the driving force for the subsequent decarboxylation of the resulting unstable tetracarboxylic acid intermediate. Refluxing ensures the reaction goes to completion.

-

To the crude tetraethyl ester intermediate from Step 1, add an excess of concentrated HCl.

-

Heat the mixture at reflux for 24-48 hours. The progress of the hydrolysis and decarboxylation can be monitored by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

-

Filter the solid product and wash thoroughly with cold water.

-

Validation & Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield pure 3-(4-Benzyloxyphenyl)pentanedioic acid.[4]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Scientific Application & Potential as a Novel Scaffold

The true value of 3-(4-Benzyloxyphenyl)pentanedioic acid lies in its potential as a versatile starting point for creating focused libraries of bioactive molecules. The 3-aryl glutaric acid core is a known privileged scaffold in medicinal chemistry.[7]

Inhibition of Soluble Epoxide Hydrolase (sEH)

Derivatives of 3-phenylglutaric acid have shown potent inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in regulating blood pressure and inflammation.[8] The core scaffold of 3-(4-Benzyloxyphenyl)pentanedioic acid is an excellent starting point for designing novel sEH inhibitors. The two carboxylic acid groups can be converted into amides or ureas, which are known to form key hydrogen bond interactions with the sEH active site residues (Tyr383, Tyr466, and Asp335).[8] The benzyloxy-phenyl moiety can be further functionalized or deprotected to explore interactions within the enzyme's binding pocket.

Development of CNS-Active Agents via the Castagnoli-Cushman Reaction

3-Aryl glutaric acids are excellent substrates for the Castagnoli-Cushman Reaction (CCR).[7][9] This multicomponent reaction allows for the diastereoselective synthesis of complex δ-lactams (piperidones), which are valuable scaffolds for developing agents targeting the central nervous system (CNS).[7] By reacting 3-(4-Benzyloxyphenyl)pentanedioic acid (or its corresponding anhydride, formed in situ) with an imine, novel piperidone structures can be generated with high efficiency and stereocontrol.[9][10]

Bioisostere for Glutamate and GABA Analogues

The dicarboxylic acid motif separated by a three-carbon chain makes this scaffold a structural alert for compounds targeting glutamate or GABA-related pathways. While glutamate has a two-carbon spacer, the conformational flexibility of the pentanedioic acid backbone could allow it to adopt a conformation that mimics glutamate at certain receptors, such as NMDA receptors.[11] Derivatization of the core could lead to novel antagonists or modulators for these crucial neurological targets.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for leveraging this scaffold in a drug discovery program.

Caption: Drug discovery workflow using the target scaffold.

Future Directions and Conclusion

3-(4-Benzyloxyphenyl)pentanedioic acid is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery.[1] Its validated synthesis and multiple points for diversification make it an attractive and accessible tool for medicinal chemists.

Future research should focus on:

-

Library Synthesis: Generating diverse libraries by modifying the carboxylic acids and the aromatic ring to probe structure-activity relationships against various targets.

-

Target Identification: Screening these libraries against panels of enzymes and receptors, particularly those where 3-aryl glutaric acids have previously shown activity (e.g., sEH, CNS receptors).[7][8]

-

Stereoselective Synthesis: Developing asymmetric syntheses to access enantiomerically pure versions of the scaffold, as stereochemistry often plays a critical role in biological activity.[12]

References

-

ResearchGate. (2022). Castagnoli‐Cushman Reaction of 3‐Aryl Glutaric Acids: A Convenient, Diastereoselective Reaction for 6‐Oxo‐2,4‐diarylpiperidine‐3‐carboxylic Acid Scaffold. Retrieved from ResearchGate: [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐arylglutaric acids 6 a–j. Retrieved from ResearchGate: [Link]

-

Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). Glutaric acid. Retrieved from Organic Syntheses: [Link]

-

Appchem. (n.d.). 3-(4-Benzyloxyphenyl)pentanedioic acid | 165119-29-9. Retrieved from Appchem: [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. PubMed Central. Retrieved from: [Link]

-

ResearchGate. (n.d.). CCR with 3-aryl glutaric acids. Retrieved from ResearchGate: [Link]

-

Tabatabai, S. A., et al. (2019). Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors. PubMed. Retrieved from: [Link]

-

Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from Frontiers Media SA: [Link]

-

PrepChem. (n.d.). Synthesis of 3-(4-acetyloxyphenyl)glutaric anhydride. Retrieved from PrepChem.com: [Link]

-

Dutta, S., et al. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. Bangladesh Journals Online. Retrieved from: [Link]

- Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

- Google Patents. (n.d.). 3-phenyl glutaric acid compound, preparation method and purpose thereof.

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from Organic Syntheses: [Link]

-

National Institutes of Health. (n.d.). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). Structural diversity and biological activity of natural p-terphenyls. Retrieved from: [Link]

-

MDPI. (n.d.). Squaryl molecular metaphors – application to rational drug design and imaging agents. Retrieved from: [Link]

-

MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. Retrieved from: [Link]

-

MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from MDPI: [Link]

-

MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from: [Link]

-

PrepChem. (n.d.). Synthesis of 3-(4-hydroxyphenyl)glutaric acid. Retrieved from PrepChem.com: [Link]

-

PubChem. (n.d.). C15H24O21. Retrieved from PubChem: [Link]

-

MOLBASE. (n.d.). 3-(4-methoxyphenyl)pentanedioic acid. Retrieved from MOLBASE: [Link]

-

ResearchGate. (2025). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. Retrieved from ResearchGate: [Link]

-

PubChem. (n.d.). 4-Bromobenzylamine. Retrieved from PubChem: [Link]

-

ResearchGate. (2025). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. Retrieved from ResearchGate: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. appchemical.com [appchemical.com]

- 3. 3-(4-BENZYLOXYPHENYL)PENTANEDIOIC ACID | 165119-29-9 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. openmedscience.com [openmedscience.com]

- 12. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]

Part 1: The Imperative of Crystal Structure Analysis in Pharmaceutical Development

An In-Depth Technical Guide to the Crystal Structure of 3-(4-Benzyloxyphenyl)pentanedioic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Benzyloxyphenyl)pentanedioic acid is a dicarboxylic acid derivative with a molecular formula of C18H18O5 and a molecular weight of 314.34 g/mol .[1][2] This compound serves as a versatile building block in organic synthesis, finding utility as an intermediate in the creation of fine and specialty chemicals.[1] Its scaffold is valuable for synthesizing new compounds with potential applications in research and medicine.[1] While the chemical properties and synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid are established[3], a comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that its single-crystal X-ray structure has not been publicly reported as of the latest inquiries.[4][5][6][7][8]

The determination of a molecule's crystal structure is a cornerstone of modern drug discovery and materials science.[9][10][11] A definitive three-dimensional atomic arrangement provides invaluable insights into a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical determinants of a drug candidate's efficacy and developability.[9][12][13] This guide, therefore, serves as a comprehensive technical manual outlining the rationale and methodologies for determining and analyzing the crystal structure of 3-(4-Benzyloxyphenyl)pentanedioic acid. It is designed to equip researchers with the necessary knowledge to undertake such a study, from first principles to advanced analytical techniques.

The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure.[9] The specific arrangement of molecules in a crystalline lattice dictates a cascade of physical characteristics that can profoundly impact a drug's performance. Understanding this structure is not merely an academic exercise; it is a critical step in risk mitigation and optimization during drug development.[9]

Key physicochemical properties influenced by crystal structure include:

-

Solubility and Dissolution Rate: The energy required to break the crystal lattice and solvate the molecule directly impacts its solubility. Different crystal forms of the same compound can exhibit significantly different solubilities, which in turn affects the drug's dissolution rate and subsequent absorption in the body.[12][13]

-

Stability: The thermodynamic stability of a crystal form is crucial for ensuring a drug's shelf-life and preventing its conversion to a less desirable form.[12][13]

-

Bioavailability: The combination of solubility and dissolution rate largely determines a drug's bioavailability – the fraction of the administered dose that reaches systemic circulation.

-

Processability: Mechanical properties such as hardness and tabletability are also dependent on the crystal structure, impacting the manufacturing process of the final drug product.[9]

A significant challenge in pharmaceutical development is the phenomenon of polymorphism , where a compound can exist in multiple crystal forms with the same chemical composition but different internal structures.[12][13] These polymorphs can have distinct physical properties, and the unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug product. A thorough understanding and screening for polymorphism, guided by crystal structure analysis, is therefore a regulatory expectation and a scientific necessity.

Furthermore, the deliberate design of new crystalline forms, such as co-crystals , where the API is crystallized with a benign co-former, has emerged as a powerful strategy to enhance the properties of a drug substance.[12][13] Co-crystallization can improve solubility, stability, and other key characteristics, offering a pathway to optimize drug performance and secure intellectual property.[12][13]

Part 2: A Methodological Workflow for Determining the Crystal Structure of 3-(4-Benzyloxyphenyl)pentanedioic Acid

Synthesis and Purification

The prerequisite for any successful crystallization experiment is the high purity of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor-quality crystals unsuitable for diffraction studies. For 3-(4-Benzyloxyphenyl)pentanedioic acid, a potential synthesis could involve the alkylation of a suitable phenol precursor followed by modifications to introduce the pentanedioic acid moiety. Post-synthesis, rigorous purification using techniques such as column chromatography or recrystallization is essential. The purity of the final product should be confirmed by methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization Methodologies

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For a small organic molecule like 3-(4-Benzyloxyphenyl)pentanedioic acid, several techniques can be employed. The choice of solvent is a critical parameter; a solvent in which the compound is moderately soluble is often a good starting point.[14]

Experimental Protocol 1: Slow Evaporation

-

Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in a suitable solvent in a clean vial.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[14]

-

Evaporation: Cover the vial with a cap that has been pierced with a needle or with paraffin film containing small perforations. This allows for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[14]

Experimental Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile solvent.

-

Setup: Dissolve the compound in a small volume of a moderately non-volatile solvent (e.g., THF, chloroform, toluene) in a small, open vial.[15]

-

Outer Reservoir: Place this small vial inside a larger, sealed jar that contains a more volatile anti-solvent (e.g., pentane, hexane, diethyl ether).[15]

-

Diffusion: The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

-

Incubation: Allow the setup to remain undisturbed in a stable temperature environment. Using a refrigerator or freezer can slow the diffusion process and potentially improve crystal quality.[15]

Experimental Protocol 3: Slow Cooling

-

Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filtration: Filter the hot solution into a clean vial.

-

Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, the vial can be placed in a Dewar flask filled with warm water.

-

Low Temperature: Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further promote crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, SC-XRD is the definitive technique for determining their atomic structure.[16]

Experimental Protocol 4: SC-XRD Data Collection and Structure Solution

-

Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.[16] The crystal is rotated in the beam, and the resulting diffraction pattern of reflections is recorded by a detector.

-

Data Processing: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[10]

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[10]

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a standard Crystallographic Information File (CIF).

Data Analysis and Interpretation

A solved crystal structure of 3-(4-Benzyloxyphenyl)pentanedioic acid would provide a wealth of information, summarized in the table below.

| Parameter | Description | Significance |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the basic building block of the crystal lattice. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Provides insight into the packing efficiency and chirality of the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. | Allows for the visualization of the 3D structure of the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular connectivity and reveals any structural strain. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Crucial for understanding the molecule's flexibility and shape. |

| Intermolecular Interactions | Hydrogen bonds, π-stacking, and van der Waals forces between molecules. | Explains the crystal packing and influences physical properties like melting point and solubility. |

For 3-(4-Benzyloxyphenyl)pentanedioic acid, one would expect to observe key intermolecular interactions. The two carboxylic acid groups are strong hydrogen bond donors and acceptors, likely forming dimers or extended networks, which would significantly influence the crystal packing. The aromatic rings (the phenyl and benzyloxy groups) could participate in π-stacking interactions.

Part 3: Advanced and Predictive Structural Analysis

Beyond experimental determination, computational methods play a vital role in understanding and predicting the solid-state landscape of a molecule.

Crystal Structure Prediction (CSP)

CSP encompasses a suite of computational techniques used to predict the most likely crystal packing arrangements for a given molecule based on its chemical diagram.[9] This process involves generating a multitude of hypothetical crystal structures and ranking them based on their calculated lattice energies. A successful CSP study can:

-

Predict the most stable polymorph, which may or may not have been found experimentally.[12]

-

Provide a risk assessment for the existence of other, potentially more stable, polymorphs.[9]

-

Guide experimental efforts to crystallize elusive forms.

Hirshfeld Surface Analysis

This is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice.[17] By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, one can readily identify regions involved in specific interactions. For example, red spots on a d_norm surface indicate close contacts, which are characteristic of hydrogen bonds.[17] Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, such as H···H, C···H, and O···H interactions, and their relative contributions to the overall crystal packing.[17]